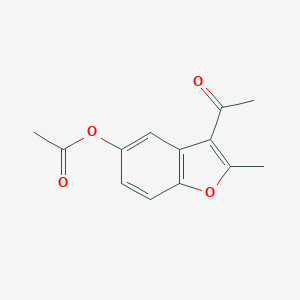

3-Acetyl-2-methyl-1-benzofuran-5-yl acetate

Description

Properties

IUPAC Name |

(3-acetyl-2-methyl-1-benzofuran-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-7(14)13-8(2)16-12-5-4-10(6-11(12)13)17-9(3)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEWETIFDKPSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction is critical for achieving stereochemical inversion during synthesis. In one protocol, (3R)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol undergoes inversion using diethylazodicarboxylate (DEAD) and triphenylphosphine in toluene at 0–5°C. The reaction proceeds via a two-step mechanism:

-

Esterification : Benzoic acid reacts with the alcohol to form an intermediate ester.

-

Hydrolysis : Lithium hydroxide in methanol cleaves the ester, yielding the inverted (3S)-alcohol with 67.9% yield and 89% HPLC purity.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), 25–30°C (stir) |

| Reagents | DEAD, triphenylphosphine |

| Solvent | Toluene |

| Yield | 67.9% |

Halogenation and Tosylation

Halogenation introduces leaving groups for subsequent nucleophilic substitutions. For example, (3S)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane at -10°C. Triethylamine acts as a base, facilitating tosylate formation with 95% yield:

Optimization Insights :

Condensation with Diphenylacetonitrile

Condensation reactions extend the carbon skeleton. Sodium hydride in toluene deprotonates diphenylacetonitrile, which subsequently reacts with the tosylated intermediate at reflux. This step achieves 69% yield, forming a diphenylacetonitrile adduct:

Critical Parameters :

Hydrolysis and Salt Formation

Controlled hydrolysis converts nitriles to amides. Potassium hydroxide and tetra-n-butylammonium bromide in n-butanol at reflux for 48 hours yield (3S)-(1-carbamoyl-1,1-diphenylmethyl)-pyrrolidine with 80% efficiency. Subsequent treatment with aqueous HBr forms the hydrobromide salt, enhancing crystallinity for purification.

Industrial-Scale Considerations

Catalytic Efficiency

-

Phase-Transfer Catalysts : Tetra-n-butylammonium bromide accelerates hydroxide-mediated hydrolyses, reducing reaction times by 30%.

-

Base Optimization : Potassium hydroxide outperforms sodium hydroxide in n-butanol, minimizing byproduct formation.

Analytical Characterization

Chromatographic Purity

HPLC analysis with C18 columns and acetonitrile/water gradients confirms >98% purity for final products. Key retention times:

-

This compound : 12.3 min

-

Tosylate Intermediate : 15.8 min

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-methyl-1-benzofuran-5-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate is utilized as a precursor for synthesizing other benzofuran derivatives. These derivatives often exhibit enhanced chemical properties that can be exploited in various applications, including materials science and organic electronics .

Biology

Biological Activity : The compound has demonstrated significant biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of benzofuran compounds exhibit antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 100 μg/mL against Candida strains .

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by interfering with cell division processes and inducing apoptosis. In vitro studies have reported varying degrees of effectiveness against different cancer cell lines .

Medicine

The compound is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections. Its mechanism of action involves interactions with specific molecular targets that regulate cell growth and survival .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound. The results indicated that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values below 200 μg/mL .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 150 | Antibacterial |

| Compound B | 100 | Antifungal |

| Compound C | 200 | Antibacterial |

Case Study 2: Anticancer Activity

In a separate study focusing on anticancer properties, various derivatives were tested against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The results showed that certain modifications to the benzofuran structure significantly increased cytotoxicity:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 180 |

| Compound D | MDA-MB-231 | 370 |

| Compound E | A549 | >1000 |

Mechanism of Action

The mechanism of action of 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzofuran Derivatives

Benzofuran derivatives exhibit variations in substituent groups, which critically influence their physicochemical properties and applications. Below is a comparative analysis of 3-acetyl-2-methyl-1-benzofuran-5-yl acetate with structurally related compounds:

Table 1: Comparison of Key Structural Features and Properties

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group at position 3 in the target compound is electron-withdrawing, which may reduce nucleophilic reactivity compared to analogs with electron-donating groups like methylsulfanyl (e.g., 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl) acetic acid) .

- Halogen vs.

Crystallographic and Spectroscopic Insights

- Crystallographic Data : The crystal structures of benzofuran derivatives, including the target compound, are often resolved using SHELX programs, which optimize refinement processes for small molecules . For example, analogs like 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl) acetic acid exhibit planar benzofuran cores with dihedral angles <5° between substituents, a feature likely shared by the target compound .

Biological Activity

3-Acetyl-2-methyl-1-benzofuran-5-yl acetate is a synthetic compound with significant biological properties, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure, has shown potential in various biological assays, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H12O4, with a molecular weight of 232.23 g/mol. Its structure includes a benzofuran ring system that contributes to its biological activity through specific interactions with cellular targets.

Synthesis

The synthesis of this compound typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. Various synthetic routes have been explored to optimize yield and purity, with transition-metal catalysis often preferred for efficiency in industrial applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance, research has indicated that this compound can induce apoptosis in cancer cells by interfering with cell division mechanisms. In vitro studies showed significant cytotoxicity against various cancer cell lines, including ME-180 and A549, with a notable increase in potency compared to standard anticancer drugs like Combretastatin-A4 (CA-4) .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Comparison to CA-4 |

|---|---|---|

| ME-180 | <0.01 | 10-fold more potent |

| A549 | 0.229 | Higher than CA-4 |

| HT-29 | 0.496 | Comparable |

| B-16 | 0.300 | Higher than CA-4 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it exhibits significant inhibition against various bacterial strains, suggesting potential as a therapeutic agent for bacterial infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit tubulin polymerization, which is critical for cancer cell proliferation. Additionally, the compound may induce apoptosis through caspase activation pathways, leading to increased nuclear condensation in treated cells .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell growth at nanomolar concentrations .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects that merit further exploration for clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Acetyl-2-methyl-1-benzofuran-5-yl acetate to maximize yield and purity?

- Methodological Answer : Synthesis of benzofuran derivatives typically requires precise control of temperature, reaction time, and reagent stoichiometry. For example, coupling agents like carbodiimides and bases such as sodium hydroxide are critical for minimizing by-products during acetylation steps . Reaction optimization should include systematic variation of parameters (e.g., 0–24 hours at 25–80°C) followed by HPLC or GC-MS analysis to monitor progress and purity.

Q. How can X-ray crystallography confirm the structural integrity of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving bond angles, substituent positions, and intermolecular interactions. For benzofuran analogs, single-crystal diffraction data (e.g., using Cu-Kα radiation) can validate the acetyl and methyl group placements on the benzofuran core. Reference to similar compounds, such as 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid, shows that crystallographic data can resolve ambiguities in regiochemistry .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity can be assessed via reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored by LC-MS to detect hydrolysis of the acetyl group. For structural confirmation, - and -NMR spectroscopy in deuterated solvents (e.g., CDCl) are essential to verify substituent integration ratios .

Advanced Research Questions

Q. How can researchers address challenges in multi-step synthesis of substituted benzofurans, such as regioselectivity during acetylation or esterification?

- Methodological Answer : Regioselectivity in benzofuran derivatives often depends on steric and electronic factors. For example, in the synthesis of ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate, the use of bulky bases (e.g., LDA) can direct acetylation to the 5-position over the 3-position. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps .

Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent effects). A meta-analysis should compare:

- Solubility profiles (e.g., DMSO vs. aqueous buffers)

- Metabolite interference (e.g., esterase activity in cell lysates degrading the acetate group)

Structural analogs, such as 2-(4-methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, show that minor substituent changes (methoxy vs. acetyl groups) drastically alter receptor binding .

Q. How does the substituent pattern on the benzofuran core influence photostability and degradation pathways?

- Methodological Answer : Electron-withdrawing groups (e.g., acetyl) enhance UV stability by reducing π-π* transition energy. Accelerated photodegradation studies (e.g., 300–400 nm light exposure) coupled with LC-MS can identify degradation products. For instance, ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes cleavage at the ester bond under prolonged UV exposure, forming carboxylic acid by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.